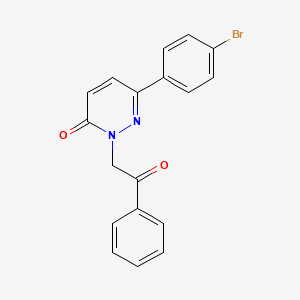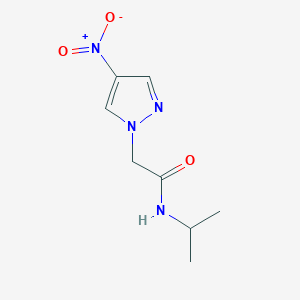![molecular formula C18H21N3O3 B6025834 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide](/img/structure/B6025834.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide, also known as DENAQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DENAQ belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are involved in various cellular processes, including energy metabolism, DNA repair, and gene expression.
Mecanismo De Acción
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide acts as a precursor to NAD+, which is an essential coenzyme involved in various cellular processes. NAD+ levels decline with age and in various disease states, leading to impaired cellular function. This compound can increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound can activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including improving mitochondrial function, increasing energy metabolism, and activating sirtuins. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which can protect against cellular damage and improve overall cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound can activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide, including investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its efficacy and reduce its toxicity. Furthermore, future research could investigate the potential of this compound in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethylamine to form the amide. The final step involves the reaction of the amide with 6-bromo-nicotinamide in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. This compound has been shown to increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound has been shown to activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-19-17-8-7-13(11-21-17)18(22)20-10-9-14-12-23-15-5-3-4-6-16(15)24-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGBLXAZQWUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)NCCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B6025752.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6025754.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B6025762.png)


![1-(3-chlorophenyl)-4-[1-(3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6025776.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-3-piperidinol](/img/structure/B6025788.png)
![N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6025791.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6025810.png)
![4-({[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B6025815.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6025816.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6025823.png)
![3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B6025830.png)
![7-(2,3-difluorobenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6025839.png)